molecular formula C10H12ClNO B2754196 3-Chloro-4-(cyclopropylmethoxy)aniline CAS No. 70338-96-4

3-Chloro-4-(cyclopropylmethoxy)aniline

Cat. No.: B2754196
CAS No.: 70338-96-4
M. Wt: 197.66
InChI Key: KXRNVHQPIZQVTB-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position and a cyclopropylmethoxy group at the fourth position on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with cyclopropylmethanol in the presence of a base, such as sodium hydroxide, and a suitable solvent, like methanol . The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst, such as palladium on carbon (Pd/C).

Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity. For example, the use of a two-component Pd-Fe/C catalyst system has been reported to achieve high selectivity and yield in the hydrogenation reduction of 3-chloro-4-methylnitrobenzene to produce 3-chloro-4-methylaniline .

Chemical Reactions Analysis

3-Chloro-4-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Properties

IUPAC Name

3-chloro-4-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNVHQPIZQVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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